molecular formula C18H24N2S B7885098 3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1325304-38-8

3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B7885098
CAS No.: 1325304-38-8
M. Wt: 300.5 g/mol
InChI Key: NBJFBVLQTZNRSJ-UHFFFAOYSA-N
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Description

3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a spirocyclic compound characterized by its unique structural and reactivity patterns. Spirocyclic compounds are known for their pronounced biological activities and are found in various naturally occurring substances such as alkaloids, lactones, and terpenoids

Preparation Methods

The synthesis of 3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione involves several steps. One common method includes the condensation of ethyl nipecotate with 2-furaldehyde, followed by oxidation with manganese dioxide to yield a β-keto ester. This intermediate is then reacted with hydrazine hydrate to form the spiro pyrazolone . Industrial production methods may vary, but they typically involve similar multi-step synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione undergoes various chemical reactions, including:

Scientific Research Applications

3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione exerts its effects involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its molecular targets and pathways .

Comparison with Similar Compounds

3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione can be compared with other spirocyclic compounds such as 3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione and tert-butyl 1-(furan-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate . These compounds share similar structural motifs but differ in their substituents and specific reactivity patterns. The uniqueness of this compound lies in its tert-butylphenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2S/c1-17(2,3)14-9-7-13(8-10-14)15-16(21)20-18(19-15)11-5-4-6-12-18/h7-10H,4-6,11-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJFBVLQTZNRSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCCCC3)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201151579
Record name 1,4-Diazaspiro[4.5]dec-3-ene-2-thione, 3-[4-(1,1-dimethylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201151579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1325304-38-8
Record name 1,4-Diazaspiro[4.5]dec-3-ene-2-thione, 3-[4-(1,1-dimethylethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1325304-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Diazaspiro[4.5]dec-3-ene-2-thione, 3-[4-(1,1-dimethylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201151579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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